molecular formula C10H13BO2 B8234853 2-(4-Methylphenyl)-1,3,2-dioxaborinane

2-(4-Methylphenyl)-1,3,2-dioxaborinane

Cat. No.: B8234853
M. Wt: 176.02 g/mol
InChI Key: RCEUNLMJWIXBBZ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C12H17BO2. It is a boronic ester that features a dioxaborinane ring structure, which is a six-membered ring containing boron, oxygen, and carbon atoms. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methylphenyl)-1,3,2-dioxaborinane can be synthesized through the reaction of p-tolylboronic acid with neopentyl glycol. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the dioxaborinane ring. The reaction conditions often include refluxing in an organic solvent such as toluene or xylene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1,3,2-dioxaborinane involves the formation of a boron-oxygen bond, which facilitates various chemical transformations. In Suzuki-Miyaura coupling, the compound acts as a boron reagent that undergoes transmetalation with palladium, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .

Comparison with Similar Compounds

2-(4-Methylphenyl)-1,3,2-dioxaborinane can be compared with other boronic esters and boron-containing compounds:

Properties

IUPAC Name

2-(4-methylphenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEUNLMJWIXBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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